SEL120-34A HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SEL120-34A HCl is a potent, selective, orally available, ATP-competitive CDK8 inhibitor . It has IC50s of 4.4 nM and 10.4 nM for CDK8/CycC and CDK19/CycC, respectively, with antitumor activity .
Molecular Structure Analysis
The molecular formula of SEL120-34A HCl is C15H19Br2ClN4 . The exact molecular weight is not provided, but it’s approximately 450.6 .
Chemical Reactions Analysis
SEL120-34A HCl is a type I inhibitor that forms halogen bonds with the protein’s hinge region and hydrophobic complementarities within its front pocket . It shows no obvious inhibition on CDK1, 2, 4, 6, 5, 7, and only weakly suppresses CDK9 .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Hematology and Oncology , specifically in the treatment of Acute Myeloid Leukemia (AML) .
Summary of the Application
SEL120-34A HCl has been shown to have therapeutic efficacy in both murine and human AML models . It’s a selective, orally available, and ATP-competitive inhibitor of CDK8/CDK19 . Its efficacy has been associated with the activation of super enhancer regions and reduction of STAT5 S726 phosphorylation in sensitive cells .
Methods of Application or Experimental Procedures
In the study, TEX cells, an AML cell line that exhibits a hierarchical organization and can be used as a LSC model, were treated with SEL120-34A . The treatment resulted in an inhibition of cell growth, associated with reduced activation of STAT5 and STAT1 .
Results or Outcomes
Treatment of TEX cells with SEL120-34A resulted in an inhibition of cell growth (IC50 of 8 nM at 10 days of culture), associated with reduced activation of STAT5 and STAT1 . In addition, RNA sequencing followed by gene-set enrichment analysis (GSEA) revealed a loss of a LSC signature .
Application in High-Risk Myelodysplastic Syndrome Treatment
Specific Scientific Field
This application is in the field of Hematology and Oncology , specifically in the treatment of High-Risk Myelodysplastic Syndrome .
Summary of the Application
SEL120-34A HCl, a specific and selective inhibitor of CDK8/CDK19, has shown activity in preclinical AML models and is being considered as a novel therapeutic strategy for high-risk myelodysplastic syndrome .
Methods of Application or Experimental Procedures
The preclinical characterization of SEL120 demonstrated a unique mechanism of action, related to known functions of CDK8 in the regulation of transcription . Cells sensitive to SEL120 show enrichment for leukemia stem cells (LSCs) signatures and higher signal transducer and activator of transcription 5 (STAT5) levels .
Results or Outcomes
Treatment with SEL120 reduced STAT5 phosphorylation in sensitive cell lines both in vitro and in vivo . Transcriptomic analysis of AML cells revealed that SEL120 regulated genes involved in lineage controlling functions . Additionally, SEL120 significantly repressed the MYC Proto-Oncogene-dependent transcriptomic signatures .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Br2N4.ClH/c1-9-11(16)12(17)10-3-2-6-21-14(10)13(9)19-15(21)20-7-4-18-5-8-20;/h18H,2-8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXLWUCQESKBSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(CCCN3C(=N2)N4CCNCC4)C(=C1Br)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Br2ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SEL120-34A HCl | |
CAS RN |
1609452-30-3 |
Source
|
Record name | SEL-120 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609452303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.